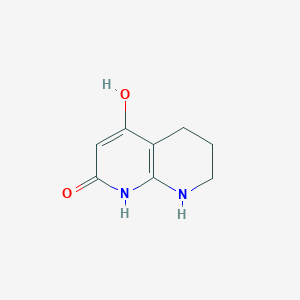

5,6,7,8-Tetrahidro-1,8-naftiridina-2,4-diol

Descripción general

Descripción

5,6,7,8-Tetrahydro-1,8-naphthyridine-2,4-diol: is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered attention due to its potential therapeutic properties and its role as an intermediate in various chemical syntheses.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : CHNO

- Structural Characteristics : The compound features a fused bicyclic structure that contributes to its biological activity. Its specific configuration allows for interactions with various biological targets.

Medicinal Chemistry

5,6,7,8-Tetrahydro-1,8-naphthyridine-2,4-diol has been investigated for its therapeutic potential in several areas:

- Antimicrobial Activity : Research indicates that derivatives of naphthyridine compounds exhibit significant antibacterial and antifungal properties. For instance, studies have shown that certain derivatives can outperform traditional antibiotics against resistant strains of bacteria .

- Anticancer Properties : The compound has demonstrated potential as an anticancer agent through mechanisms such as apoptosis induction and cell cycle arrest. It has been noted for its efficacy against various cancer cell lines including cervical and lung cancers .

- Neurological Disorders : There is growing interest in the use of naphthyridine derivatives for treating neurological diseases such as Alzheimer's and depression. These compounds may act on neurotransmitter systems or exhibit neuroprotective effects .

Biological Activities

The biological activities of 5,6,7,8-tetrahydro-1,8-naphthyridine-2,4-diol are extensive:

- Anti-inflammatory Effects : Studies suggest that this compound can modulate inflammatory responses, making it a candidate for treating conditions like arthritis .

- Antiviral Properties : Some derivatives have shown effectiveness against viral infections by inhibiting viral replication mechanisms .

Industrial Applications

Beyond medicinal uses, this compound finds applications in various industries:

- Dyes and Pigments : The unique structural properties allow for the development of dyes used in textiles and other materials.

- Light-emitting Diodes (LEDs) : Its electronic properties make it suitable for use in the production of LEDs and other electronic devices.

Case Study 1: Anticancer Activity

A study published in the Egyptian Journal of Chemistry highlighted the synthesis of several 1,8-naphthyridine derivatives and their evaluation against tumor cell lines. The results indicated significant cytotoxicity linked to specific structural modifications of the naphthyridine scaffold .

Case Study 2: Antimicrobial Efficacy

Research conducted by Sriram et al. evaluated various naphthyridine derivatives for their antibacterial activity against multidrug-resistant strains of Mycobacterium tuberculosis. One derivative demonstrated superior efficacy compared to standard treatments like isoniazid .

Mecanismo De Acción

Target of Action

The primary target of 5,6,7,8-Tetrahydro-1,8-naphthyridine-2,4-diol is the allosteric lens-epithelium-derived-growth-factor-p75 (LEDGF/p75)-binding site on HIV-1 integrase . This target is an attractive one for antiviral chemotherapy .

Mode of Action

The compound interacts with its target, the LEDGF/p75-binding site on HIV-1 integrase, to inhibit the function of the enzyme . This interaction results in the prevention of the integration of the viral DNA into the host genome, thereby inhibiting the replication of the virus .

Biochemical Pathways

The compound affects the pathway of HIV replication by inhibiting the action of the HIV-1 integrase enzyme . This enzyme is responsible for integrating the viral DNA into the host genome, a crucial step in the replication of the virus . By inhibiting this enzyme, the compound prevents the replication of the virus, thereby exerting its antiviral effects .

Result of Action

The molecular and cellular effects of the compound’s action result in the inhibition of HIV-1 replication . By preventing the integration of the viral DNA into the host genome, the compound stops the virus from replicating and spreading to new cells .

Análisis Bioquímico

Biochemical Properties

It is known that naphthyridines, a class of compounds to which this compound belongs, have diverse biological activities and photochemical properties .

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine-2,4-diol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Friedländer synthesis is a well-known method for constructing naphthyridine rings. This method typically involves the condensation of 2-aminopyridine with a carbonyl compound, followed by cyclization .

Another method involves the hydroamination of terminal alkynes followed by Friedländer cyclization. This approach has been shown to be efficient and yields the desired naphthyridine derivatives in good yields .

Industrial Production Methods

Industrial production of 5,6,7,8-Tetrahydro-1,8-naphthyridine-2,4-diol often involves scalable synthetic routes that ensure high yields and purity. Multicomponent reactions (MCRs) are particularly favored in industrial settings due to their efficiency and ability to generate complex molecular architectures in a single step .

Análisis De Reacciones Químicas

Types of Reactions

5,6,7,8-Tetrahydro-1,8-naphthyridine-2,4-diol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

Reduction: Reduction reactions can yield tetrahydronaphthyridine derivatives.

Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions include various substituted naphthyridine derivatives, which can be further utilized in medicinal chemistry and other applications .

Comparación Con Compuestos Similares

Similar Compounds

1,5-Naphthyridine: Another member of the naphthyridine family, known for its biological activities and applications in medicinal chemistry.

1,6-Naphthyridine: Exhibits similar biological activities and is used in the synthesis of various pharmaceuticals.

1,8-Naphthyridine: Known for its antimicrobial and anticancer properties.

Uniqueness

5,6,7,8-Tetrahydro-1,8-naphthyridine-2,4-diol is unique due to its specific structural features, which confer distinct biological activities. Its ability to undergo various chemical reactions and serve as an intermediate in the synthesis of complex molecules makes it a valuable compound in both research and industrial applications .

Actividad Biológica

5,6,7,8-Tetrahydro-1,8-naphthyridine-2,4-diol is a heterocyclic compound belonging to the naphthyridine family. This compound has gained attention in medicinal chemistry due to its diverse biological activities, particularly its potential therapeutic applications against various diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₈H₁₀N₂O₂

- Molecular Weight : 166.18 g/mol

- CAS Number : 2225147-26-0

The structure of 5,6,7,8-Tetrahydro-1,8-naphthyridine-2,4-diol features a naphthyridine core that is known for contributing to various biological activities.

The primary mechanism of action for 5,6,7,8-Tetrahydro-1,8-naphthyridine-2,4-diol involves its interaction with the LEDGF/p75-binding site on HIV-1 integrase . This interaction inhibits the enzyme's function and subsequently affects the replication cycle of HIV. The inhibition of HIV-1 integrase disrupts the integration of viral DNA into the host genome, thereby reducing viral load and propagation.

Antimicrobial Activity

Research indicates that 5,6,7,8-Tetrahydro-1,8-naphthyridine-2,4-diol exhibits significant antimicrobial properties. It has been tested against various bacterial strains and has shown promising results:

| Microorganism | Activity | Reference |

|---|---|---|

| Escherichia coli | Bactericidal | |

| Staphylococcus aureus | Moderate activity | |

| Mycobacterium tuberculosis | Potent activity compared to isoniazid |

The compound's effectiveness against multidrug-resistant strains highlights its potential as an alternative therapeutic agent in treating infections.

Anticancer Activity

In vitro studies have demonstrated that 5,6,7,8-Tetrahydro-1,8-naphthyridine-2,4-diol possesses anticancer properties. It has been shown to induce apoptosis in cancer cell lines through various pathways:

- Cell Lines Tested : HeLa (cervical cancer), A549 (lung cancer), and CEM-SS (T-cell leukemia).

- Mechanism : Induction of apoptosis via activation of caspases and modulation of cell cycle regulators such as p21 .

Case Studies and Research Findings

Several studies have explored the biological activities of naphthyridine derivatives including 5,6,7,8-Tetrahydro-1,8-naphthyridine-2,4-diol:

- Antimicrobial Study : A series of naphthyridine derivatives were synthesized and evaluated for their antibacterial and antifungal activities. The results indicated that compounds with similar structures exhibited significant activity against both Gram-positive and Gram-negative bacteria .

- Anticancer Evaluation : Aaptamine and its derivatives were tested for cytotoxic effects on various cancer cell lines. The study found that these compounds could effectively inhibit cancer cell growth through p53-independent mechanisms .

- Pharmacological Profile : Research highlighted the role of naphthyridines in modulating various biological pathways including anti-inflammatory responses and neuroprotection .

Propiedades

IUPAC Name |

4-hydroxy-5,6,7,8-tetrahydro-1H-1,8-naphthyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c11-6-4-7(12)10-8-5(6)2-1-3-9-8/h4H,1-3H2,(H3,9,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUDKYRHEOCYBHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(NC1)NC(=O)C=C2O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2225147-26-0 | |

| Record name | 5,6,7,8-tetrahydro-1,8-naphthyridine-2,4-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.